molecular formula C8H6BrNO2 B11878236 3-(2-Bromo-4-pyridinyl)acrylic acid

3-(2-Bromo-4-pyridinyl)acrylic acid

Cat. No.: B11878236
M. Wt: 228.04 g/mol
InChI Key: BOQFDQCKCUCILG-OWOJBTEDSA-N
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Description

3-(2-Bromopyridin-4-yl)acrylic acid is an organic compound with the molecular formula C8H6BrNO2. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The compound is characterized by the presence of a bromine atom at the 2-position of the pyridine ring and an acrylic acid moiety at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromopyridin-4-yl)acrylic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with a halogenated pyridine . The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium hydroxide

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

Industrial Production Methods

Industrial production of 3-(2-Bromopyridin-4-yl)acrylic acid may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromopyridin-4-yl)acrylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The acrylic acid moiety can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The double bond in the acrylic acid moiety can be reduced to form saturated derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or hydrogen gas with a palladium catalyst.

Major Products

    Substitution: Products include 3-(2-substituted-pyridin-4-yl)acrylic acids.

    Oxidation: Products include 3-(2-bromopyridin-4-yl)carboxylic acid or aldehyde derivatives.

    Reduction: Products include 3-(2-bromopyridin-4-yl)propionic acid.

Scientific Research Applications

3-(2-Bromopyridin-4-yl)acrylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Bromopyridin-4-yl)acrylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The bromine atom and acrylic acid moiety can participate in various interactions, including hydrogen bonding and hydrophobic interactions, which can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chloropyridin-4-yl)acrylic acid
  • 3-(2-Fluoropyridin-4-yl)acrylic acid
  • 3-(2-Iodopyridin-4-yl)acrylic acid

Uniqueness

3-(2-Bromopyridin-4-yl)acrylic acid is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogenated derivatives may not. The bromine atom’s size and reactivity can influence the compound’s overall chemical behavior and its interactions with biological targets .

Biological Activity

3-(2-Bromo-4-pyridinyl)acrylic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive review of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a bromine atom and an acrylic acid moiety. This structure is critical for its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : Studies have shown that compounds with similar structures can inhibit bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus.
  • Anticancer Activity : The compound has been investigated for its potential to inhibit cancer cell proliferation, particularly in cervical carcinoma models.
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.

The mechanism of action is believed to involve the compound's ability to interact with various biological macromolecules, leading to modulation of cellular pathways. The bromine substituent enhances reactivity, allowing for interactions with proteins and nucleic acids.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results are summarized in Table 1.

Bacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Pseudomonas aeruginosa10128

Anticancer Activity

In vitro studies on cervical carcinoma cells revealed that the compound significantly reduced cell viability. Figure 1 illustrates the dose-response curve.

  • IC50 Value : The half-maximal inhibitory concentration (IC50) was determined to be approximately 25 µM.

Enzyme Inhibition

The compound was tested for its inhibitory effects on key metabolic enzymes. The following results were obtained:

EnzymeInhibition (%) at 100 µM
CTP Synthetase75
XMP Aminase60
γ-Glutamyl Transpeptidase50

Properties

Molecular Formula

C8H6BrNO2

Molecular Weight

228.04 g/mol

IUPAC Name

(E)-3-(2-bromopyridin-4-yl)prop-2-enoic acid

InChI

InChI=1S/C8H6BrNO2/c9-7-5-6(3-4-10-7)1-2-8(11)12/h1-5H,(H,11,12)/b2-1+

InChI Key

BOQFDQCKCUCILG-OWOJBTEDSA-N

Isomeric SMILES

C1=CN=C(C=C1/C=C/C(=O)O)Br

Canonical SMILES

C1=CN=C(C=C1C=CC(=O)O)Br

Origin of Product

United States

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